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Compound of Interest

Compound Name: Benzylaspartic acid

Cat. No.: B7791295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-

benzyl-DL-aspartic acid (CAS 5555-22-6), a derivative of the non-essential amino acid, aspartic

acid. This document is intended to serve as a core reference for researchers and professionals

involved in drug development and other scientific endeavors where the characterization of this

compound is essential.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for N-benzyl-DL-aspartic acid,

providing a quantitative basis for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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Nucleus
Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Assignment

¹H 7.25-7.40 m -
5H, Aromatic

(C₆H₅)

¹H 4.05 t 6.0 1H, CH-N

¹H 3.90 s - 2H, CH₂-Ph

¹H 2.80-3.00 m - 2H, CH₂-COOH

¹³C 175.0 - - 2 x COOH

¹³C 138.0 - -
1C, Aromatic

(Quaternary)

¹³C 128.5 - -
2C, Aromatic

(CH)

¹³C 128.0 - -
2C, Aromatic

(CH)

¹³C 127.5 - -
1C, Aromatic

(CH)

¹³C 58.0 - - 1C, CH-N

¹³C 50.0 - - 1C, CH₂-Ph

¹³C 36.0 - - 1C, CH₂-COOH

Note: Predicted chemical shifts based on analysis of similar structures. Actual experimental

values may vary slightly.

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic acid)

3030 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Aliphatic)

1710 Strong C=O stretch (Carboxylic acid)

1550 Medium N-H bend

1495, 1455 Medium C=C stretch (Aromatic)

1250 Medium C-O stretch (Carboxylic acid)

740, 700 Strong
C-H bend (Aromatic,

monosubstituted)

Note: Predicted characteristic absorption bands. The broadness of the O-H stretch is indicative

of hydrogen bonding.

Table 3: Mass Spectrometry (MS) Data
Parameter Value

Molecular Formula C₁₁H₁₃NO₄

Molecular Weight 223.23 g/mol

Exact Mass 223.0845 u

Major Fragmentation Peaks (m/z) 223 (M+), 178, 134, 106, 91, 77

Note: The fragmentation pattern is predicted based on the structure. The base peak is likely to

be m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺).

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These

protocols are based on standard analytical techniques for small organic molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of N-benzyl-DL-aspartic acid in 0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due

to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a

longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small

amount of N-benzyl-DL-aspartic acid (approx. 1-2 mg) with about 100-200 mg of dry KBr

powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder.

Data Acquisition: Press the KBr mixture into a transparent pellet using a hydraulic press.

Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum over a

range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. For a relatively non-volatile compound like N-benzyl-DL-aspartic acid,

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are

appropriate techniques. For ESI, dissolve the sample in a suitable solvent (e.g.,

methanol/water with a small amount of formic acid) and infuse it into the ion source.

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For

fragmentation analysis (MS/MS), select the molecular ion (M+H)⁺ or (M-H)⁻ and subject it to

collision-induced dissociation (CID) to obtain the fragment ion spectrum.
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Logical Workflow for Spectroscopic
Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a synthesized batch of N-benzyl-DL-aspartic acid.
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To cite this document: BenchChem. [Spectroscopic Profile of Benzylaspartic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7791295#spectroscopic-data-of-benzylaspartic-acid-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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